molecular formula C4H8B2I4 B14211702 (Butane-1,1-diyl)bis(diiodoborane) CAS No. 826990-04-9

(Butane-1,1-diyl)bis(diiodoborane)

Cat. No.: B14211702
CAS No.: 826990-04-9
M. Wt: 585.35 g/mol
InChI Key: SZECMLAVYKKYCF-UHFFFAOYSA-N
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Description

The compound "(Butane-1,1-diyl)bis(diiodoborane)" is hypothesized to feature a central butane-1,1-diyl backbone bridging two diiodoborane groups. Despite this gap, structurally analogous compounds with the butane-1,1-diyl moiety—linked to aromatic, heterocyclic, or phenolic systems—are well-documented.

Properties

CAS No.

826990-04-9

Molecular Formula

C4H8B2I4

Molecular Weight

585.35 g/mol

IUPAC Name

1-diiodoboranylbutyl(diiodo)borane

InChI

InChI=1S/C4H8B2I4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3

InChI Key

SZECMLAVYKKYCF-UHFFFAOYSA-N

Canonical SMILES

B(C(B(I)I)CCC)(I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Butane-1,1-Diyl Compounds

The following compounds share the butane-1,1-diyl group and exhibit diverse functional properties, enabling a comparative analysis:

Table 1: Key Properties of Butane-1,1-Diyl Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference
6,6'-(Butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB) C₁₈H₂₀O₄ 300.34 Not reported Antioxidant : Superior to TBHQ in Rancimat tests; strong DPPH scavenging
4,4'-(Butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol) C₂₄H₃₄O₂ 370.53 Not reported Antioxidant : Likely stabilizes lipids via phenolic hydroxyl groups
3,3'-(Butane-1,1-diyl)bis(5-bromo-1H-indole) C₂₀H₁₉Br₂N₂ 444.99 Oil (no MP) Heterocyclic scaffold : Potential for drug discovery due to indole motifs
3,3'-(Butane-1,1-diyl)bis(1H-indole) derivatives Varies (e.g., C₂₀H₁₉Br₂N₂) 444–485 140–251 (solids) Synthetic versatility : Tunable via bromo-substituents; used in organic synthesis

Structural and Functional Insights

BMB (C₁₈H₂₀O₄) :

  • Antioxidant Activity :

  • In Rancimat tests, BMB outperformed MPBHQ (a synthetic antioxidant) with an oxidation inhibition rate ~20% higher .
  • DPPH radical scavenging activity (IC₅₀ = 12.5 µM) surpassed TBHQ (IC₅₀ = 25.8 µM) but was weaker than its precursor, 4-methylcatechol (HPC), due to steric hindrance from the butane-1,1-diyl bridge .
    • Synthesis : Acid-catalyzed condensation of 4-methylcatechol and butyraldehyde .

Bis-Indole Derivatives :

  • Physical States : Vary from oils (e.g., compound 6 in ) to high-melting solids (e.g., compound 12, MP = 249–251°C) .
  • Reactivity : Bromo-substituted indoles (e.g., compounds 6–10) exhibit moderate yields (43–74%) in Suzuki-Miyaura couplings, suggesting utility in cross-coupling reactions .

Phenolic Antioxidants: The tert-butyl and methyl groups in 4,4'-(butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol) enhance steric protection of phenolic -OH groups, prolonging antioxidant efficacy in lipid-rich systems .

Comparative Analysis of Key Features

Property BMB Bis-Indoles Phenolic Derivatives
Thermal Stability High (stable in frying) Moderate (solids >200°C) High (tert-butyl protection)
Synthetic Yield 73% (condensation) 43–88% (variable) Not reported
Biological Activity Antioxidant Underexplored Antioxidant
Structural Flexibility Rigid (catechol cores) Tunable (halogenation) Steric hindrance-dominated

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